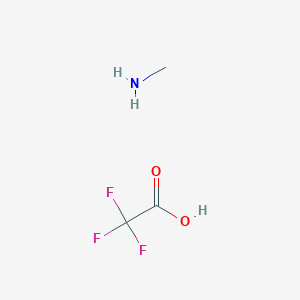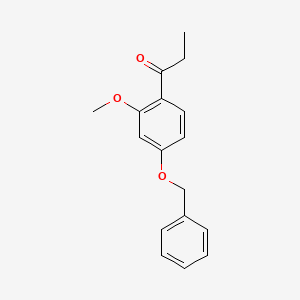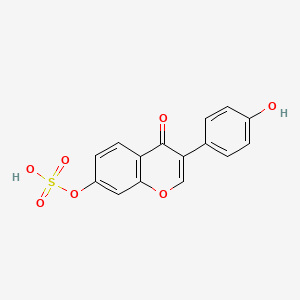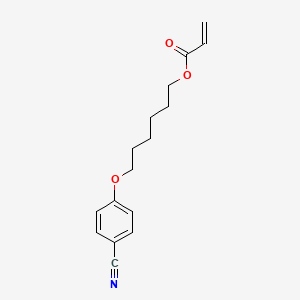![molecular formula C26H20F5NO4 B12516934 2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester, commonly known as Fmoc-Val-OPfp, is a derivative of valine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and reactivity. It is particularly valued for its role in the formation of amide bonds, which are crucial in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester typically involves the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves automated synthesis equipment to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles, making it ideal for peptide coupling reactions .
Common Reagents and Conditions
Nucleophiles: Amines, particularly primary amines, are commonly used as nucleophiles in reactions with N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester.
Solvents: Organic solvents such as dimethylformamide and dichloromethane are typically used.
Conditions: Reactions are usually carried out at room temperature to maintain the stability of the compound.
Major Products
The primary product formed from the reaction of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester with nucleophiles is the corresponding amide. This reaction is fundamental in peptide synthesis, where the formation of peptide bonds is essential .
Scientific Research Applications
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a role in the development of peptide-based therapeutics and vaccines.
Mechanism of Action
The mechanism of action of N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester involves the activation of the carboxyl group of valine through the formation of a pentafluorophenyl ester. This activated ester is highly reactive towards nucleophiles, facilitating the formation of amide bonds. The fluorenylmethoxycarbonyl group serves as a protecting group for the amino group of valine, preventing unwanted side reactions during peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-α-9-fluorenylmethoxycarbonyl-L-alanine pentafluorophenyl ester
- N-α-9-fluorenylmethoxycarbonyl-L-leucine pentafluorophenyl ester
- N-α-9-fluorenylmethoxycarbonyl-L-isoleucine pentafluorophenyl ester
Uniqueness
N-α-9-fluorenylmethoxycarbonyl-L-valine pentafluorophenyl ester is unique due to its specific reactivity and stability, which make it particularly suitable for solid-phase peptide synthesis. Compared to similar compounds, it offers a balance of reactivity and stability that is ideal for the formation of peptide bonds without causing degradation or side reactions .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)

![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(phenylmethyl)-](/img/structure/B12516867.png)

![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-[2-(Quinolin-4-yl)ethenyl]benzene-1,3-diol](/img/structure/B12516887.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)

![2-(2-Cyclopropyl-2-oxoethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride](/img/structure/B12516898.png)


![N-Phenyl-7-[(prop-2-yn-1-yl)amino]heptanamide](/img/structure/B12516930.png)
![6-[4-(2-Aminoethyl)-2-chlorophenoxy]pyridine-3-carboxamide](/img/structure/B12516937.png)
